2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione

Description

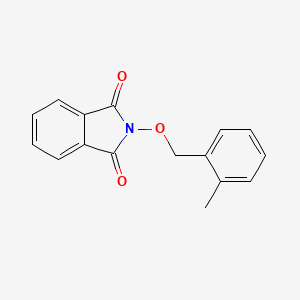

2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The structure of this compound consists of an isoindoline-1,3-dione core with a 2-methylbenzyl group attached via an ether linkage.

Properties

IUPAC Name |

2-[(2-methylphenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-11-6-2-3-7-12(11)10-20-17-15(18)13-8-4-5-9-14(13)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXBCPZFERDXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline or other reduced forms.

Substitution: The aromatic ring and the ether linkage can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce isoindoline derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione exhibits significant anticancer properties. In vitro evaluations showed that the compound can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways. For instance, it demonstrated an average growth inhibition rate against human tumor cells, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. Its structural analogs have shown comparable efficacy to established antibiotics, highlighting the potential for clinical applications in treating infections .

Enzyme Inhibition Studies

This compound has been shown to inhibit specific enzymes implicated in various diseases. For example, it has been evaluated for its ability to inhibit acetylcholinesterase and β-secretase, both of which are relevant in Alzheimer’s disease research. The compound's interaction with these enzymes suggests it may offer symptomatic relief and potentially modify disease progression .

Structure-Activity Relationship Analysis

The biological activity of this compound is influenced by its structural features. Structure-activity relationship (SAR) studies have revealed that modifications to the isoindoline core can enhance its potency and selectivity against biological targets. This insight is crucial for the design of more effective derivatives with improved therapeutic profiles .

Material Science Applications

The unique properties of this compound also extend to materials science. Its use as a building block in synthesizing advanced materials has been explored due to its ability to form stable polymers and composites. The incorporation of this compound into various matrices can enhance material properties such as thermal stability and mechanical strength .

Study on Anticancer Efficacy

In a recent study conducted by the National Cancer Institute (NCI), this compound was tested across a panel of cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 μM, demonstrating its potential as an effective anticancer agent .

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial effects of this compound against common bacterial strains. The findings revealed that it exhibited substantial inhibitory zones comparable to traditional antibiotics, suggesting its viability as a new candidate for treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may modulate dopamine receptors, influencing neurotransmitter signaling pathways . Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests a potential role in preventing or treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

N-isoindoline-1,3-dione: A closely related compound with similar structural features and biological activities.

2,2’-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid:

Uniqueness

2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzyl group enhances its potential as a ligand for dopamine receptors and its ability to inhibit β-amyloid aggregation .

Biological Activity

2-((2-Methylbenzyl)oxy)isoindoline-1,3-dione is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound belongs to the isoindoline-1,3-dione family, characterized by its unique structure that allows for various biological interactions. Its molecular formula is , and it features a dione functional group that is crucial for its reactivity and biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration as an antibacterial or antifungal agent .

- Anticancer Properties : Research has indicated that derivatives of isoindoline-1,3-dione possess significant anticancer activity against various human tumor cell lines, showcasing the potential of this compound in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study on Anticancer Activity

A notable study evaluated the anticancer effects of isoindoline derivatives, including this compound. The National Cancer Institute (NCI) tested the compound against a panel of approximately sixty cancer cell lines using a single-dose assay. The results showed an average growth inhibition rate of 12.53%, indicating promising anticancer potential .

Antimicrobial Evaluation

In another investigation, derivatives of isoindoline-1,3-dione were synthesized and tested for their antimicrobial properties. The results demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as potential leads for new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.